Thiazol-2-ylmethanamine hydrochloride

描述

Historical Context and Discovery

Thiazol-2-ylmethanamine hydrochloride emerged as a derivative of thiazole chemistry, a field pioneered by Arthur Rudolf Hantzsch in the late 19th century. Hantzsch’s foundational work on thiazole synthesis (1887) laid the groundwork for later modifications, including the introduction of amine-functionalized side chains. The hydrochloride salt of thiazol-2-ylmethanamine was first synthesized in the mid-20th century as part of broader efforts to stabilize bioactive thiazole derivatives for pharmaceutical applications. Early synthetic routes involved cyclocondensation of α-haloketones with thiourea derivatives, followed by amine functionalization and salt formation. Its discovery coincided with growing interest in heterocyclic amines as intermediates for antibiotics and central nervous system agents, though initial applications were limited by purity challenges.

Nomenclature and Classification

IUPAC Name:

this compound

Synonyms:

- 2-(Aminomethyl)thiazole hydrochloride

- (2-Thiazolyl)methylamine hydrochloride

- 1,3-Thiazol-2-ylmethanamine hydrochloride

Structural Classification:

- Core: 1,3-thiazole (five-membered heterocycle with nitrogen at position 1 and sulfur at position 3)

- Substituent: Aminomethyl group (-CH$$2$$NH$$2$$) at position 2

- Salt Form: Hydrochloride (HCl)

Molecular Data:

| Property | Value | |

|---|---|---|

| Molecular formula | C$$4$$H$$7$$ClN$$_2$$S | |

| Molecular weight | 150.63 g/mol | |

| CAS Registry | 53332-78-8 (dihydrochloride) | |

| 850852-85-6 (hydrochloride) |

Significance in Heterocyclic Chemistry

This compound exemplifies the strategic fusion of thiazole’s aromatic stability with the reactivity of primary amines. Key contributions include:

Electronic Modulation:

The electron-rich thiazole ring ($$\pi$$-deficient due to electronegative N and S atoms) interacts synergistically with the electron-donating aminomethyl group, enabling tailored reactivity in nucleophilic substitutions.Pharmaceutical Intermediacy:

As a precursor to N-acylated and Schiff base derivatives, it facilitates the synthesis of bioactive molecules. For example:Coordination Chemistry:

The amine and thiazole nitrogen serve as bidentate ligands for transition metals, enabling catalytic applications (e.g., in cross-coupling reactions).

Current Status in Chemical Research

Recent advances highlight its versatility across disciplines:

A. Drug Discovery:

- Anticancer Agents: Derivatives like 2-amino-4-(aminomethyl)thiazole show submicromolar IC$$_{50}$$ values against glioblastoma and melanoma cells.

- Antimicrobials: Mannich base derivatives exhibit MICs of 6.25 µg/mL against Escherichia coli and Pseudomonas aeruginosa.

- Enzyme Inhibitors: Thiazole-aminomethyl hybrids irreversibly inhibit LOXL2 (IC$$_{50}$$ = 0.086 µM), a target in metastatic cancers.

B. Materials Science:

- Coordination Polymers: Metal-organic frameworks (MOFs) incorporating thiazol-2-ylmethanamine demonstrate tunable luminescence for sensor applications.

C. Synthetic Methodology:

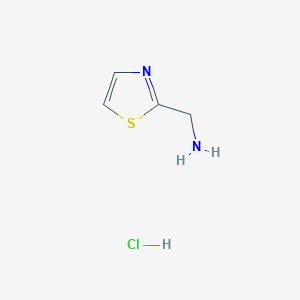

Structure

2D Structure

属性

IUPAC Name |

1,3-thiazol-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJCCSYSPIKAJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655067 | |

| Record name | 1-(1,3-Thiazol-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850852-85-6 | |

| Record name | 1-(1,3-Thiazol-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: Thiazol-2-ylmethanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of thiazole with formaldehyde and ammonium chloride under acidic conditions. The reaction typically proceeds as follows:

- Thiazole is reacted with formaldehyde in the presence of hydrochloric acid to form thiazol-2-ylmethanol.

- Thiazol-2-ylmethanol is then treated with ammonium chloride to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

化学反应分析

Types of Reactions: Thiazol-2-ylmethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form thiazol-2-ylmethanone.

Reduction: Reduction reactions can convert it into thiazol-2-ylmethanol.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Thiazol-2-ylmethanone.

Reduction: Thiazol-2-ylmethanol.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

科学研究应用

Pharmaceutical Development

Key Role in Drug Synthesis

Thiazol-2-ylmethanamine hydrochloride serves as a critical building block in the synthesis of numerous pharmaceuticals. Its ability to effectively cross the blood-brain barrier makes it particularly valuable in developing drugs targeting neurological disorders. Research indicates that derivatives of thiazole compounds exhibit properties beneficial for treating conditions such as Alzheimer's disease, pain management, and other neurodegenerative diseases .

Case Study: Anti-inflammatory Properties

Recent studies have synthesized thiazole derivatives that act as selective COX-2 inhibitors, demonstrating significant potential for anti-inflammatory treatments. For instance, compounds derived from this compound showed promising results in inhibiting inflammatory pathways, with specific derivatives exhibiting low IC50 values in bioassays .

Agricultural Chemistry

Enhancing Agrochemical Efficacy

In agricultural chemistry, this compound is utilized to improve the efficacy of pesticides and herbicides. Its incorporation into agrochemical formulations enhances the absorption and retention of active ingredients within plant systems, thereby increasing their effectiveness against pests and diseases .

Biochemical Research

Studies on Enzyme Inhibition

Researchers employ this compound in biochemical studies to investigate enzyme inhibition and receptor binding interactions. This compound aids in understanding complex biochemical pathways and drug interactions, providing insights into potential therapeutic targets .

Case Study: Molecular Docking Studies

Molecular docking studies involving thiazole derivatives have revealed their interactions with various biological targets. For example, studies demonstrated that certain thiazole-based compounds could effectively bind to COX and LOX enzymes, suggesting their potential use in developing new anti-inflammatory drugs .

Material Science

Development of Novel Materials

this compound is also explored in material science for creating polymers with enhanced thermal and mechanical properties. These materials have applications across various industries, including electronics and construction, where improved material performance is critical .

Diagnostic Tools

Potential in Medical Imaging

The compound is being investigated for its role in developing diagnostic agents that enhance imaging techniques used in medical settings. Improved imaging accuracy can lead to better disease detection and monitoring outcomes .

Summary Table of Applications

作用机制

The mechanism of action of thiazol-2-ylmethanamine hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

相似化合物的比较

Key Properties :

- Storage : Requires inert atmosphere and room temperature to prevent decomposition .

- Hazards : Classified under GHS hazard code H314 (causes severe skin burns and eye damage) .

Comparison with Similar Compounds

Structural and Physicochemical Differences

Thiazol-2-ylmethanamine hydrochloride is compared to structurally related thiazole and benzothiazole derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Ethylamine derivatives (e.g., CAS 921145-11-1) introduce longer alkyl chains, altering solubility and reactivity .

- Chirality : The (R)-enantiomer (CAS 623143-43-1) highlights the role of stereochemistry in biological activity, though its specific applications remain understudied .

Research Findings and Data Trends

- Drug Development : Thiazol-2-ylmethanamine derivatives are intermediates in antiviral and anticancer agents. For instance, its purine derivatives show kinase inhibitory activity .

- Structure-Activity Relationships (SAR) : Methyl and ethyl substituents on the thiazole ring modulate lipophilicity, impacting blood-brain barrier penetration in CNS-targeting drugs .

生物活性

Thiazol-2-ylmethanamine hydrochloride is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen, which contribute to their unique chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

- Molecular Formula : C4H7ClN2S

- Molecular Weight : 150.63 g/mol

- CAS Number : 850852-85-6

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Interaction : It acts as a substrate for monoamine oxidase (MAO), an enzyme involved in the oxidative deamination of monoamines. This interaction leads to the production of hydrogen peroxide and ammonia, influencing cellular redox states and signaling pathways.

- Cell Signaling Pathways : The compound activates the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival. This activation can enhance cognitive functions and reduce anxiety-like behaviors in animal models.

- Antimicrobial Activity : Thiazole derivatives, including this compound, have shown promising antimicrobial and antifungal properties, making them potential candidates for treating infections .

Biological Activities

The biological activities of this compound encompass various domains:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

- Inhibition of Lysyl Oxidase (LOX) : Thiazole derivatives have been identified as inhibitors of LOX, an enzyme implicated in tumor progression. Inhibiting LOX can delay tumor growth and metastasis, making it a target for cancer therapies .

Antioxidant Properties

This compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress within cells. This property is vital for protecting cells from damage associated with various diseases, including cancer .

Neuroprotective Effects

The compound has demonstrated neuroprotective effects through its interaction with MAO, which may improve cognitive functions and offer therapeutic benefits in neurodegenerative diseases .

Case Studies

Several studies have investigated the effects of this compound on different cell lines:

| Study | Cell Line | IC50 Value (µM) | Effect |

|---|---|---|---|

| HepG2 | 10.5 | Anticancer activity | |

| Jurkat | 1.98 | Cytotoxic effect | |

| MCF-7 | 15.0 | Antiproliferative activity |

These findings indicate that this compound can effectively inhibit cell proliferation in various cancer cell lines.

Metabolic Pathways

The metabolism of this compound involves phase I and phase II metabolic reactions:

- Phase I : The compound undergoes oxidation by cytochrome P450 enzymes.

- Phase II : Conjugation reactions occur, leading to the formation of more water-soluble metabolites that can be excreted from the body.

常见问题

Q. What are the common synthetic routes for Thiazol-2-ylmethanamine hydrochloride, and how are intermediates purified?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, it can be prepared by reacting 4-(chloromethyl)thiazole derivatives with dimethylamine under controlled pH and temperature, followed by hydrochloric acid quench to precipitate the hydrochloride salt . Key intermediates are purified using techniques such as recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane:methanol gradients). Final product purity (>95%) is validated via HPLC with UV detection at 254 nm .

Q. How is the structural identity of this compound confirmed in research settings?

Structural characterization employs:

- NMR spectroscopy : - and -NMR to confirm thiazole ring protons (δ 7.2–8.1 ppm) and methylene/methylamine groups (δ 3.5–4.5 ppm) .

- Mass spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak at m/z 163.06 (free base) and 199.53 (hydrochloride) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for polymorph identification .

Advanced Research Questions

Q. What strategies optimize the reaction yield of this compound in multi-step syntheses?

Yield optimization involves:

- Design of Experiments (DoE) : Screening variables (temperature, solvent polarity, stoichiometry) using response surface methodology. For example, acetonitrile as a solvent enhances nucleophilicity at 60–80°C .

- Catalyst selection : Lewis acids (e.g., ZnCl) or phase-transfer catalysts improve reaction rates in heterocyclic amine syntheses .

- In-line analytics : FTIR monitors reaction progress by tracking carbonyl or amine intermediate peaks .

Q. How are contradictions in solubility or stability data resolved for this compound?

Conflicting data (e.g., solubility in DMSO vs. water) are addressed by:

- Cross-validation : Using orthogonal methods (HPLC, Karl Fischer titration) to assess hygroscopicity and solvent compatibility .

- Thermogravimetric analysis (TGA) : Determines decomposition thresholds (>200°C) and identifies excipients for stabilizing formulations .

- Database reconciliation : Comparing PubChem, Reaxys, and in-house data to resolve discrepancies in reported melting points or spectral profiles .

Q. What mechanistic insights guide the use of this compound in drug discovery?

The compound’s primary amine group enables:

- Mannich reactions : To synthesize libraries of thiazole-containing analogs via condensation with aldehydes and ketones .

- Kinase inhibition studies : Molecular docking (AutoDock Vina) predicts binding to ATP pockets in kinases, validated by enzymatic assays (e.g., CDK1 inhibition IC < 1 µM) .

- Metabolite tracking : -labeled derivatives quantify hepatic clearance in microsomal stability assays .

Methodological Challenges and Solutions

Q. How are stability issues mitigated during long-term storage of this compound?

Stability protocols include:

Q. What analytical methods distinguish this compound from its structural analogs?

Differentiation relies on:

- Chiral HPLC : Using a CHIRALPAK® IC column to resolve enantiomers (if applicable) .

- Vibrational spectroscopy : FTIR peaks at 1650 cm (C=N stretch) and 750 cm (C-S bond) confirm thiazole ring integrity .

- Elemental analysis : Matching experimental C, H, N, S, and Cl content to theoretical values (±0.3% tolerance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。